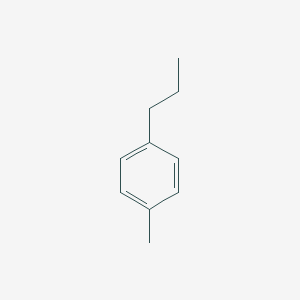

1-Methyl-4-propylbenzene

Description

The exact mass of the compound p-Propyltoluene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73973. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-propylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-3-4-10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFVMNFKABWTHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061470 | |

| Record name | p-Propyltoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-55-1 | |

| Record name | 1-Methyl-4-propylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Propyltoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Propyltoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methyl-4-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Propyltoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-propyltoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-PROPYLTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37KHA4S4F0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

p-Propyltoluene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-propyltoluene, a significant aromatic hydrocarbon. This document consolidates essential data, experimental methodologies, and relevant biological information to support its application in research and development.

Core Chemical Information

p-Propyltoluene, also known as 1-methyl-4-propylbenzene, is an organic compound with the chemical formula C10H14.[1] It is a colorless liquid with a characteristic aromatic odor and is soluble in organic solvents but has low solubility in water.[1]

Identifiers and Molecular Properties

| Property | Value | Reference |

| CAS Number | 1074-55-1 | [1] |

| Molecular Weight | 134.22 g/mol | [1] |

| Molecular Formula | C10H14 | [1] |

| IUPAC Name | This compound | |

| Synonyms | p-Propyltoluene, 4-Propyltoluene, this compound | [1] |

| SMILES | CCCc1ccc(C)cc1 | |

| InChI Key | JXFVMNFKABWTHD-UHFFFAOYSA-N |

Physical and Chemical Properties

| Property | Value | Reference |

| Boiling Point | 183-184 °C | |

| Flash Point | 56 °C | |

| Density | 0.86 g/cm³ at 20 °C | |

| Appearance | Colorless liquid | [1] |

Synthesis and Analysis

Synthesis of p-Propyltoluene via Friedel-Crafts Alkylation

A common method for the synthesis of p-propyltoluene is the Friedel-Crafts alkylation of toluene with a propylating agent, such as 1-chloropropane or propan-2-ol, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Experimental Protocol: Friedel-Crafts Alkylation of Toluene

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.

-

Catalyst Suspension: Add anhydrous aluminum chloride to the flask, followed by an excess of dry toluene.

-

Addition of Alkylating Agent: Slowly add 1-chloropropane to the stirred suspension through the dropping funnel. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

Reaction: After the addition is complete, stir the mixture at room temperature for several hours or gently heat to reflux to drive the reaction to completion.

-

Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice. This will hydrolyze the aluminum chloride.

-

Extraction: Separate the organic layer and wash it with a dilute acid (e.g., 1M HCl), followed by a sodium bicarbonate solution, and finally with brine.

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the toluene by distillation. The resulting p-propyltoluene can be further purified by fractional distillation.

Logical Workflow for Friedel-Crafts Alkylation

Caption: Workflow for the synthesis of p-propyltoluene.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of p-propyltoluene in complex mixtures.

Experimental Protocol: GC-MS Analysis of p-Propyltoluene

-

Sample Preparation: Dissolve the sample containing p-propyltoluene in a suitable volatile solvent, such as dichloromethane or hexane. If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix.

-

GC-MS System:

-

Gas Chromatograph: Equipped with a capillary column suitable for separating aromatic hydrocarbons (e.g., a non-polar or medium-polar column).

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.

-

-

GC Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

-

Oven Temperature Program: Start at a low temperature to separate volatile components and gradually ramp up to a higher temperature to elute less volatile compounds. A typical program might be: 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.

-

Mass Range: Scan a mass range appropriate for the expected fragments of p-propyltoluene (e.g., m/z 40-300).

-

-

Data Analysis: Identify p-propyltoluene by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). The molecular ion peak would be at m/z 134, with characteristic fragment ions.

Experimental Workflow for GC-MS Analysis

Caption: General workflow for GC-MS analysis.

Biological Relevance and Toxicology

While specific data on p-propyltoluene is limited, information on related compounds like n-propylbenzene and toluene provides insights into its potential biological activity and toxicology.

Metabolic Pathways

Studies on the metabolism of n-propylbenzene by Pseudomonas species have shown two primary pathways: oxidation of the propyl side chain and oxidation of the aromatic ring. It is plausible that p-propyltoluene undergoes similar metabolic transformations.

Proposed Metabolic Pathway of p-Propyltoluene

Caption: Proposed metabolic pathways for p-propyltoluene.

Toxicological Profile

p-Propyltoluene is classified as a flammable liquid and may cause skin and eye irritation.[2] It may be fatal if swallowed and enters the airways.[2] As with other aromatic hydrocarbons, prolonged or excessive exposure may lead to effects on the central nervous system.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound, and work should be conducted in a well-ventilated area or fume hood.

Applications

p-Propyltoluene serves as a solvent and an intermediate in the synthesis of other organic compounds.[1] Its structural similarity to other alkylbenzenes makes it a compound of interest in studies of structure-activity relationships, particularly in the fields of medicinal chemistry and materials science.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. Always consult the relevant safety data sheets (SDS) before handling any chemical.

References

Spectroscopic Profile of 1-Methyl-4-propylbenzene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-methyl-4-propylbenzene, a key aromatic hydrocarbon. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide includes structured data tables for easy reference, detailed experimental protocols, and a visual representation of the spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: 90 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.09 | d | 2H | Aromatic (ortho to CH₃) |

| 7.07 | d | 2H | Aromatic (ortho to CH₂CH₂CH₃) |

| 2.51 | t | 2H | Benzylic CH₂ |

| 2.29 | s | 3H | Ar-CH₃ |

| 1.60 | sextet | 2H | CH₂CH₃ |

| 0.92 | t | 3H | CH₃ |

[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 140.0 | Quaternary Aromatic C (C-CH₂CH₂CH₃) |

| 135.2 | Quaternary Aromatic C (C-CH₃) |

| 128.9 | Aromatic CH (ortho to CH₂CH₂CH₃) |

| 128.4 | Aromatic CH (ortho to CH₃) |

| 37.9 | Benzylic CH₂ |

| 24.8 | CH₂CH₃ |

| 21.0 | Ar-CH₃ |

| 13.9 | CH₃ |

[2]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation |

| 3050-3000 | C-H stretch (aromatic) |

| 2960-2850 | C-H stretch (aliphatic) |

| 1620, 1515 | C=C stretch (aromatic ring) |

| 1465 | C-H bend (aliphatic) |

| 815 | C-H out-of-plane bend (p-disubstituted) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 134 | 25 | [M]⁺ (Molecular Ion) |

| 119 | 100 | [M-CH₃]⁺ |

| 105 | 20 | [M-C₂H₅]⁺ |

| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 5-25 mg) is dissolved in deuterated chloroform (CDCl₃, approximately 0.5-0.7 mL) within a clean, dry NMR tube.[7] The solution must be homogeneous to ensure high-quality spectra.

Data Acquisition: The NMR spectra are typically acquired on a spectrometer operating at a specific frequency for protons (e.g., 300 or 400 MHz). For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a larger number of scans and a longer acquisition time are necessary.[7][8] Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum is typically obtained using the neat liquid. A thin film of the compound is placed between two salt plates (e.g., NaCl or KBr) which are then mounted in the spectrometer's sample holder.[9][10] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.[11][12]

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[11] A background spectrum of the empty salt plates or ATR crystal is first collected and automatically subtracted from the sample spectrum. The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber (in cm⁻¹).[13]

Mass Spectrometry (MS)

Sample Introduction and Ionization: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer.[14][15] Electron Ionization (EI) is a standard method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[14]

Data Acquisition: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.[16]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of information obtained from the different spectroscopic techniques to elucidate the structure of this compound.

Caption: Workflow for the structural elucidation of this compound using spectroscopic methods.

References

- 1. This compound(1074-55-1) 1H NMR [m.chemicalbook.com]

- 2. This compound(1074-55-1) 13C NMR spectrum [chemicalbook.com]

- 3. Benzene, 1-methyl-4-propyl- [webbook.nist.gov]

- 4. This compound(1074-55-1) IR Spectrum [m.chemicalbook.com]

- 5. Benzene, 1-methyl-4-propyl- [webbook.nist.gov]

- 6. docbrown.info [docbrown.info]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. NMR Spectroscopy [www2.chemistry.msu.edu]

- 9. researchgate.net [researchgate.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. emeraldcloudlab.com [emeraldcloudlab.com]

- 12. Researching | A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters [researching.cn]

- 13. ursinus.edu [ursinus.edu]

- 14. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS) [bio-protocol.org]

- 15. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 16. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide to the Synthesis of 4-Propyltoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-propyltoluene, a valuable intermediate in various chemical syntheses. The document details classical and modern synthetic routes, complete with experimental protocols, quantitative data, and visual representations of the reaction pathways.

Introduction

4-Propyltoluene is an aromatic hydrocarbon with a propyl group attached to a toluene scaffold. Its structure makes it a useful building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. This guide focuses on the most common and effective methods for its preparation, providing the necessary details for laboratory-scale synthesis.

Primary Synthesis Pathway: Friedel-Crafts Acylation Followed by Reduction

The most established and reliable method for the synthesis of 4-propyltoluene involves a two-step process: the Friedel-Crafts acylation of toluene to form 4-methylpropiophenone, followed by the reduction of the ketone to the corresponding alkane.

Step 1: Friedel-Crafts Acylation of Toluene

In this step, toluene undergoes an electrophilic aromatic substitution reaction with an acylating agent, typically propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is highly regioselective, yielding predominantly the para-substituted product, 4-methylpropiophenone, due to the directing effect of the methyl group on the toluene ring.[1][2]

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap) is assembled. The system is kept under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: Anhydrous aluminum chloride (1.1 eq.) is suspended in a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide in the reaction flask. The flask is cooled in an ice bath to 0-5 °C.

-

Addition of Acylating Agent: Propionyl chloride (1.0 eq.) is added dropwise to the stirred suspension of AlCl₃ over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Addition of Toluene: Toluene (1.2 eq.) is then added dropwise from the dropping funnel over 30 minutes, keeping the reaction temperature between 0 and 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Workup: The reaction mixture is slowly and carefully poured onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and separates the organic layer. The aqueous layer is extracted with DCM. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 4-methylpropiophenone can be purified by vacuum distillation.

Step 2: Reduction of 4-Methylpropiophenone

The carbonyl group of 4-methylpropiophenone is reduced to a methylene group to yield the final product, 4-propyltoluene. Two classical methods are commonly employed for this transformation: the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[3]

The Clemmensen reduction involves the use of amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid to reduce the ketone.[4] This method is suitable for substrates that are stable in strongly acidic conditions.

-

Preparation of Zinc Amalgam: Granulated zinc is washed with dilute HCl, then treated with a solution of mercuric chloride. The resulting amalgamated zinc is washed with water.

-

Reaction Setup: A round-bottom flask is charged with the amalgamated zinc, concentrated hydrochloric acid, water, and toluene (as a co-solvent). 4-Methylpropiophenone (1.0 eq.) is added to the flask.

-

Reaction: The mixture is heated under reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux period.

-

Workup: After cooling, the mixture is decanted from the remaining zinc. The aqueous layer is extracted with diethyl ether or toluene. The combined organic layers are washed with water, sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting 4-propyltoluene can be purified by distillation.

The Wolff-Kishner reduction is performed under basic conditions, using hydrazine hydrate (N₂H₄·H₂O) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as diethylene glycol.[5] This method is preferred for substrates that are sensitive to strong acids. The Huang-Minlon modification, which involves distilling off water and excess hydrazine before heating to a higher temperature, is often used to improve yields and shorten reaction times.[3]

-

Reaction Setup: A round-bottom flask fitted with a reflux condenser is charged with 4-methylpropiophenone (1.0 eq.), diethylene glycol, hydrazine hydrate (3-5 eq.), and potassium hydroxide (3-5 eq.).

-

Hydrazone Formation: The mixture is heated to 100-120 °C for 1-2 hours to form the hydrazone intermediate.

-

Decomposition: The condenser is then replaced with a distillation head, and the temperature is raised to distill off water and excess hydrazine. Once the temperature of the reaction mixture reaches 190-200 °C, the distillation head is replaced with the reflux condenser, and the mixture is refluxed for 3-4 hours.

-

Workup: The reaction mixture is cooled and diluted with water. The product is extracted with a suitable organic solvent like diethyl ether or hexane. The combined organic extracts are washed with dilute HCl and then with water.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation. The final product, 4-propyltoluene, is purified by distillation.

Alternative Synthesis Pathway: Modern Cross-Coupling Reactions

Modern palladium-catalyzed cross-coupling reactions offer alternative routes to 4-propyltoluene, often with high efficiency and functional group tolerance. The Suzuki-Miyaura coupling is a prominent example.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of 4-propyltoluene, this could involve the coupling of 4-tolylboronic acid with an n-propyl halide.[6]

-

Reaction Setup: A Schlenk flask is charged with 4-tolylboronic acid (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.). The flask is evacuated and backfilled with an inert gas.

-

Solvent and Reagent Addition: A degassed solvent mixture (e.g., toluene/water or dioxane/water) is added, followed by the addition of n-propyl bromide (1.2 eq.).

-

Reaction: The reaction mixture is heated to 80-100 °C and stirred for several hours until the starting materials are consumed (monitored by GC-MS or TLC).

-

Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize typical quantitative data for the described synthesis pathways. Yields can vary depending on the specific reaction conditions and scale.

Table 1: Friedel-Crafts Acylation of Toluene

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for 4-isomer (%) | Reference |

| Propionic Anhydride | UDCaT-5 | None | 180 | 3 | 62 | 67 | |

| Propionyl Chloride | AlCl₃ | DCM | 0 - RT | 2-4 | - | High | [1][2] |

Table 2: Reduction of 4-Methylpropiophenone

| Reduction Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Clemmensen | Zn(Hg), conc. HCl | Toluene/Water | Reflux | 4-6 | Good | [4] |

| Wolff-Kishner | H₂NNH₂, KOH | Diethylene glycol | 190-200 | 3-4 | High | [3][5] |

Table 3: Suzuki-Miyaura Coupling

| Aryl Boronic Acid | Alkyl Halide | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Tolylboronic Acid | n-Propyl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80-100 | - | Moderate to High | [6] |

Conclusion

This guide has outlined the principal synthetic routes to 4-propyltoluene, with a focus on the classical Friedel-Crafts acylation followed by reduction, as well as a modern cross-coupling alternative. The choice of method will depend on factors such as the availability of starting materials, desired scale, and the functional group tolerance required. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. Kumada coupling - Wikipedia [en.wikipedia.org]

- 3. US3145216A - Friedel-crafts ketone synthesis - Google Patents [patents.google.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

An In-depth Technical Guide on the Health and Safety of 1-Methyl-4-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for 1-methyl-4-propylbenzene, a compound also known by its synonyms p-cymene, 4-propyltoluene, and 1-isopropyl-4-methylbenzene. This document is intended to serve as a critical resource for professionals working with this chemical, offering detailed toxicological data, experimental methodologies, and an exploration of its mechanisms of action.

Section 1: Chemical and Physical Properties

This compound is a naturally occurring aromatic organic compound found in a variety of essential oils. It is a colorless liquid with a characteristic mild, pleasant odor.[1] Due to its properties, it finds use as a flavoring agent in food, a fragrance ingredient, and as a solvent.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₄ |

| Molecular Weight | 134.22 g/mol [4] |

| CAS Number | 99-87-6[4][5] |

| Boiling Point | 177.1°C (350.8°F)[6] |

| Melting Point | -68.9°C (-92°F)[6] |

| Flash Point | 47°C (117°F) (closed cup)[7][8] |

| Vapor Pressure | 1.5 mmHg @ 20°C[9] |

| Specific Gravity | 0.854 - 0.861 (Water = 1)[6][9] |

| Solubility | Insoluble in water; Soluble in diethyl ether, acetone, and oil.[6][10] |

Section 2: Toxicological Data

The toxicological profile of this compound has been evaluated through various studies. The available quantitative data from acute and repeated dose toxicity studies are summarized below.

Table 2: Acute Oral Toxicity of this compound

| Species | Route | LD50 |

| Rat | Oral | 3669 - 4750 mg/kg[6][11] |

| Mouse | Oral | 1695 mg/kg[12] |

| Human | Oral | TDLo: 3000 mg/kg[12] |

Table 3: Repeated Dose Oral Toxicity of this compound

| Species | Duration | NOAEL (No-Observed-Adverse-Effect Level) |

| Rat | 90 days | 12 mg/kg/day[8][13] |

Skin and Eye Irritation:

Section 3: Experimental Protocols

The following sections detail the methodologies for key toxicological assessments, based on standardized OECD guidelines, which are representative of the procedures used to generate the data presented above.

Acute Oral Toxicity Testing (Representative Protocol based on OECD Guideline 423)

The acute toxic class method is a stepwise procedure using a small number of animals.

-

Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are often preferred as they can be slightly more sensitive.[14]

-

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycle. They have access to standard laboratory diet and drinking water ad libitum.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is typically kept low (e.g., not exceeding 1 mL/100g body weight for aqueous solutions).[6] Animals are fasted prior to dosing.

-

Procedure: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). A group of three animals is dosed at the starting dose. The outcome (mortality or survival) determines the next step:

-

If mortality occurs, the next group is dosed at a lower fixed dose level.

-

If no mortality occurs, the next group is dosed at a higher fixed dose level.

-

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[14][15]

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Repeated Dose 90-Day Oral Toxicity Study (Representative Protocol based on OECD Guideline 408)

This study provides information on the potential health hazards from repeated exposure over a prolonged period.

-

Test Animals: Typically, rodents (e.g., rats) are used. Groups of at least 10 males and 10 females are assigned to each dose level and a control group.[16]

-

Dose Administration: The test substance is administered orally on a 7-day per week basis for 90 days.[1] This can be done via gavage, in the diet, or in the drinking water.

-

Dose Levels: At least three dose levels are used, plus a control group. The highest dose should induce some toxic effects but not mortality, while the lowest dose should not produce any evidence of toxicity (to determine the NOAEL).

-

Observations:

-

Clinical Observations: Detailed clinical observations are made daily.

-

Body Weight and Food/Water Consumption: Recorded weekly.

-

Ophthalmology: Examinations are performed before the start of the study and at termination.

-

Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of various parameters.

-

Urinalysis: Conducted at termination.

-

-

Pathology: All animals are subjected to a full gross necropsy. Histopathological examination is performed on the control and high-dose groups, and on all gross lesions. Organs from the lower dose groups are also examined if treatment-related changes are seen in the high-dose group.

Skin Irritation Testing (Representative Protocol based on OECD Guideline 404 - In Vivo)

This test determines the potential for a substance to cause reversible inflammatory changes to the skin.

-

Test Animals: Albino rabbits are typically used.

-

Procedure: A small area of the animal's dorsal skin is clipped free of fur. The test substance (0.5 mL for liquids or 0.5 g for solids) is applied to the skin under a gauze patch.[17]

-

Exposure Duration: The exposure period is typically 4 hours.[17]

-

Observation: After the exposure period, the patch and any residual test substance are removed. The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations may be continued for up to 14 days to assess the reversibility of any effects.

-

Scoring: The severity of erythema and edema is graded according to a numerical scoring system (e.g., Draize scoring).

Eye Irritation Testing (Representative Protocol based on OECD Guideline 405 - In Vivo)

This test assesses the potential of a substance to cause damage to the eye.

-

Test Animals: Albino rabbits are the recommended species.

-

Procedure: A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal.[4] The other eye remains untreated and serves as a control. The eyelids are then held shut for a short period.

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.[10] Observations may continue for up to 21 days to evaluate the reversibility of effects.

-

Scoring: The ocular reactions are scored according to a standardized system (e.g., Draize scoring).

Section 4: Mechanisms of Toxicity & Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms underlying the biological effects of this compound.

Mitochondrial Uncoupling

Studies have shown that this compound can act as a mitochondrial uncoupler. It appears to induce a proton leak through the F₀ fraction of ATP synthase, which disrupts the mitochondrial membrane potential and reduces the efficiency of ATP synthesis.[6][11][15] This uncoupling of oxidative phosphorylation can lead to cellular energy depletion and may contribute to its overall toxicity.

Caption: Mitochondrial uncoupling by this compound.

Modulation of Inflammatory Signaling Pathways

This compound has been shown to possess anti-inflammatory properties by modulating key signaling pathways. It can inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), including ERK1/2, p38, and JNK.[4][5][13] By blocking these pathways, it can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][10][13]

Caption: Anti-inflammatory action of this compound.

Section 5: Health and Safety Considerations

Hazard Classification

This compound is classified as a flammable liquid and vapor.[4][5] It may be fatal if swallowed and enters airways due to the risk of chemical pneumonitis.[4][11] It is also considered toxic to aquatic life with long-lasting effects.[4]

Handling and Storage

-

Handling: Avoid contact with skin and eyes.[15] Avoid inhalation of vapor or mist.[4] Keep away from sources of ignition – No smoking.[4][5] Use in a well-ventilated area.[5] Ground/bond container and receiving equipment to prevent static discharge.[5][6]

-

Storage: Store in a cool, dry, and well-ventilated place.[6][15] Keep the container tightly closed.[5][6][15] Store away from oxidizing agents.[6]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

-

Skin Protection: Wear protective gloves (e.g., solvent-resistant) and a lab coat or other protective clothing to prevent skin contact.[6][15]

-

Respiratory Protection: If ventilation is inadequate, use a suitable respirator with an organic vapor cartridge.

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[15]

-

Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water.[15]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Section 6: Emergency Procedures

-

Spill Response: Eliminate all ignition sources.[10] Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[6][7] Prevent entry into waterways, sewers, basements, or confined areas.[6][10]

-

Fire Fighting: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray to extinguish.[4][15] Water may be ineffective in extinguishing the fire.[10] Wear self-contained breathing apparatus (SCBA).[4][15]

Section 7: Conclusion

This technical guide has summarized the key health and safety information for this compound. It is a flammable liquid with moderate acute oral toxicity and is an irritant to the skin and eyes. The No-Observed-Adverse-Effect Level from a 90-day oral study in rats has been established. Mechanistic studies suggest that its toxicity may be related to mitochondrial uncoupling and it exhibits anti-inflammatory effects through the inhibition of NF-κB and MAPK signaling pathways. Adherence to proper handling, storage, and personal protective equipment protocols is essential to ensure the safety of researchers and professionals working with this compound.

References

- 1. P-Cymene | C10H14 | CID 7463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. p-Cymene protects mice against lipopolysaccharide-induced acute lung injury by inhibiting inflammatory cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The essential oils component p-cymene induces proton leak through Fo-ATP synthase and uncoupling of mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Retrospective analysis of the Draize test for serious eye damage/eye irritation: importance of understanding the in vivo endpoints under UN GHS/EU CLP for the development and evaluation of in vitro test methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. mdpi.com [mdpi.com]

- 10. Thymol and p-Cymene Protect the Liver by Mitigating Oxidative Stress, Suppressing TNF-α/NF-κB, and Enhancing Nrf2/HO-1 Expression in Immobilized Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The essential oils component p-cymene induces proton leak through Fo-ATP synthase and uncoupling of mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ecetoc.org [ecetoc.org]

- 13. p-Cymene modulates in vitro and in vivo cytokine production by inhibiting MAPK and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 15. researchgate.net [researchgate.net]

- 16. Analysis of Draize Eye Irritation Testing and its Prediction by Mining Publicly Available 2008–2014 REACH Data - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Industrial Uses and Applications of p-Propyltoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Propyltoluene, a substituted aromatic hydrocarbon, serves as a versatile intermediate and solvent in various industrial applications. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its role in the production of fine chemicals, polymers, and as a specialty solvent. Particular emphasis is placed on its relevance as a precursor to valuable chemical entities, including active pharmaceutical ingredients. This document aims to be a key resource for researchers and professionals in chemical synthesis and drug development by providing detailed experimental methodologies and illustrating key chemical pathways.

Introduction

p-Propyltoluene, systematically named 1-methyl-4-propylbenzene, is an organic compound with the chemical formula C₁₀H₁₄.[1][2][3][4] It is a colorless liquid with a characteristic aromatic odor.[3] Its molecular structure, featuring a benzene ring substituted with a methyl and a propyl group at the para position, makes it a valuable precursor in organic synthesis. While not as widely known as its simpler analogue, toluene, p-propyltoluene plays a significant role in the synthesis of various specialty chemicals.

This guide explores the industrial landscape of p-propyltoluene, detailing its synthesis, properties, and key applications. It is designed to provide researchers and drug development professionals with a thorough understanding of this compound's potential in their respective fields.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of p-propyltoluene is essential for its safe handling, storage, and application in industrial processes. The following table summarizes key quantitative data for this compound.

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₁₀H₁₄ | - | [1][2][3][4] |

| Molecular Weight | 134.22 | g/mol | [2][3] |

| CAS Number | 1074-55-1 | - | [1][5] |

| Appearance | Colorless liquid | - | [3] |

| Odor | Aromatic | - | [3] |

| Density | 0.862 | g/cm³ | [1] |

| Boiling Point | 183-184 | °C | [1] |

| Melting Point | -64 | °C | [1] |

| Flash Point | 59 | °C | [1] |

| Solubility in Water | Insoluble | - | [3] |

| Solubility in Organic Solvents | Soluble | - | [3] |

| Refractive Index | 1.494 | - | [1] |

Industrial Synthesis of p-Propyltoluene

The primary industrial method for synthesizing p-propyltoluene is through the Friedel-Crafts alkylation of toluene. This electrophilic aromatic substitution reaction involves the reaction of toluene with a propylating agent in the presence of a Lewis acid catalyst.

Reaction Principle

The overall reaction is as follows:

C₇H₈ (Toluene) + C₃H₇X (Propylating Agent) --(Lewis Acid)--> C₁₀H₁₄ (p-Propyltoluene) + HX

Common propylating agents include 1-propanol, 2-propanol, and propyl halides (e.g., 1-chloropropane).[6] Lewis acids such as aluminum chloride (AlCl₃) or solid acid catalysts like zeolites are typically employed.[6]

Experimental Protocol: Friedel-Crafts Alkylation of Toluene with 1-Propanol

This protocol outlines a general procedure for the synthesis of p-propyltoluene.

Materials:

-

Toluene

-

1-Propanol

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Distillation apparatus

-

Reaction vessel with stirring and temperature control

Procedure:

-

Catalyst Suspension: In a clean, dry reaction vessel, suspend anhydrous aluminum chloride in an excess of toluene under an inert atmosphere (e.g., nitrogen).

-

Addition of Alkylating Agent: Slowly add 1-propanol to the stirred suspension. The reaction is exothermic, and the temperature should be maintained between 20-30°C using a cooling bath.

-

Reaction: After the addition is complete, continue stirring the mixture at room temperature for several hours to ensure the reaction goes to completion. The reaction progress can be monitored by gas chromatography (GC).

-

Quenching: Carefully quench the reaction by slowly adding the reaction mixture to a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Phase Separation: Transfer the mixture to a separatory funnel. The organic layer (containing p-propyltoluene) will separate from the aqueous layer.

-

Washing: Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with water again.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter to remove the drying agent and purify the p-propyltoluene by fractional distillation. The fraction boiling at approximately 183-184°C is collected.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of p-propyltoluene via Friedel-Crafts alkylation.

Industrial Applications

p-Propyltoluene's primary industrial value lies in its role as a chemical intermediate and a specialty solvent.

Intermediate in Fine Chemical Synthesis

p-Propyltoluene is a key starting material for the synthesis of several commercially important fine chemicals, primarily through oxidation of the propyl or methyl group.

-

4-Propylbenzaldehyde: Oxidation of the methyl group of p-propyltoluene yields 4-propylbenzaldehyde.[7][8] This aldehyde is used as a fragrance ingredient in perfumes and cosmetics and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[7][8]

-

4-Propylbenzoic Acid: Further oxidation of 4-propylbenzaldehyde or direct oxidation of the methyl group of p-propyltoluene can produce 4-propylbenzoic acid.[9] This carboxylic acid serves as an intermediate in the synthesis of various drugs and specialty polymers.[9]

Relevance to Drug Development: A Precursor to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

While not a direct precursor, the synthesis of p-propyltoluene is analogous to the synthesis of isobutylbenzene, a key starting material for the production of ibuprofen , a widely used NSAID.[10] The structural similarity and the common synthetic methodology (Friedel-Crafts reaction) make the study of p-propyltoluene highly relevant for professionals in drug development and process chemistry.

The "BHC process" for ibuprofen synthesis starts with the Friedel-Crafts acylation of isobutylbenzene, a reaction very similar to the synthesis of p-propyltoluene derivatives.[10] Understanding the kinetics and optimization of the alkylation of toluene to produce a specific isomer like p-propyltoluene provides valuable insights into the industrial production of precursors for major pharmaceuticals.

High-Boiling Point Solvent

With a boiling point of 183-184°C, p-propyltoluene is classified as a high-boiling point aromatic solvent.[1] This property makes it suitable for use in chemical reactions that require elevated temperatures, such as certain polymerization processes.[11][12] Its aromatic nature and ability to dissolve a range of organic compounds also contribute to its utility as a solvent in paints, coatings, and inks.[11]

Signaling and Metabolic Pathways

Direct research on the specific signaling pathways affected by p-propyltoluene is limited. However, as an aromatic hydrocarbon, its metabolism is expected to follow pathways similar to other benzene derivatives.

The metabolism of benzene and its alkylated derivatives primarily occurs in the liver and involves cytochrome P450 (CYP) enzymes.[13][14][15][16] These enzymes hydroxylate the aromatic ring and alkyl side chains, leading to the formation of various metabolites. These metabolites can then be conjugated and excreted. Understanding these metabolic pathways is crucial for assessing the toxicological profile of p-propyltoluene and its derivatives, a critical aspect of drug development.

Generalized Metabolic Pathway of Alkylbenzenes

References

- 1. p-Propyltoluene | C10H14 | CID 14095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. ez.restek.com [ez.restek.com]

- 5. Benzene, 1-methyl-4-propyl- [webbook.nist.gov]

- 6. Study on the alkylation of aromatic hydrocarbons and propylene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JP2016516038A - Formation of parapropylbenzaldehyde - Google Patents [patents.google.com]

- 8. cymitquimica.com [cymitquimica.com]

- 9. US20110054208A1 - Method and apparatus for continuous flow synthesis of ibuprofen - Google Patents [patents.google.com]

- 10. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]

- 11. Polymerization in Mixed Solvents - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. An overview of benzene metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evidence That Humans Metabolize Benzene via Two Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 1-Methyl-4-propylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-methyl-4-propylbenzene, an aromatic hydrocarbon of significant interest in various scientific and industrial applications. This document details its solubility in a range of common organic solvents, supported by quantitative data where available, and outlines a standard experimental protocol for solubility determination.

Core Concepts in Solubility

The solubility of a substance, in this case, this compound (also known as p-cymene), is its ability to form a homogeneous mixture with a solvent. As a non-polar aromatic hydrocarbon, this compound's solubility is primarily governed by the principle of "like dissolves like."[1][2] This means it will exhibit higher solubility in non-polar organic solvents and is largely immiscible with polar solvents like water.[1][2]

Quantitative Solubility Data

For the purpose of this guide, the following table summarizes the qualitative and, where possible, quantitative solubility of this compound in selected organic solvents. It is important to note that for miscible systems, the mole fraction can be considered to range from 0 to 1.

| Organic Solvent | Chemical Formula | Polarity | Solubility | Reference |

| Ethanol | C₂H₅OH | Polar | Miscible | [3][5] |

| Diethyl Ether | (C₂H₅)₂O | Relatively Non-Polar | Soluble | [1][5] |

| Acetone | (CH₃)₂CO | Polar Aprotic | Miscible | [2][3] |

| Benzene | C₆H₆ | Non-Polar | Miscible | [3] |

| Carbon Tetrachloride | CCl₄ | Non-Polar | Miscible | [3] |

| Hexane | C₆H₁₄ | Non-Polar | Soluble | [1] |

| Toluene | C₇H₈ | Non-Polar | Soluble | [1] |

Note: The term "soluble" is used where sources do not explicitly state "miscible," but strong solubility is indicated. For practical purposes in many applications, these can be considered to have very high solubility.

Factors Influencing Solubility

The solubility of this compound in organic solvents can be influenced by several factors:

-

Temperature: For most liquid-liquid systems, miscibility can be temperature-dependent. While many of the listed solvents are miscible with this compound at standard conditions, it is crucial to verify this at specific operating temperatures, as some systems may exhibit a miscibility gap at lower or higher temperatures.[1]

-

Pressure: For liquid-liquid systems, pressure generally has a minor effect on solubility compared to temperature.

-

Purity of Components: The presence of impurities in either the this compound or the solvent can affect their mutual solubility.

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on the principle of preparing a saturated solution and then determining the concentration of the solute.

Objective: To determine the concentration of this compound in a saturated organic solvent solution at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected Organic Solvent (high purity)

-

Thermostatically controlled water bath or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID)

-

Vials with airtight septa

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen organic solvent at known concentrations. These will be used to create a calibration curve.

-

Ensure the concentrations bracket the expected solubility range.

-

-

Equilibration:

-

In a series of sealed vials, add an excess amount of this compound to a known volume of the organic solvent.

-

Place the vials in a thermostatically controlled bath set to the desired experimental temperature.

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vials to rest in the thermostatic bath without agitation for a period (e.g., 12-24 hours) to allow for the complete separation of the two phases (the saturated solvent phase and the excess this compound phase).

-

-

Sampling:

-

Carefully extract an aliquot of the saturated solvent phase (the top or bottom layer, depending on the relative densities) using a pre-calibrated pipette. Be extremely careful not to disturb the interface or withdraw any of the excess solute phase.

-

-

Analysis:

-

Dilute the collected aliquot with the pure solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and the standard solutions using gas chromatography (GC).

-

Record the peak areas corresponding to this compound for all samples and standards.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result can be expressed in various units, such as g/100 mL, mol/L, or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Conclusion

This compound exhibits high solubility and is often miscible with a wide range of common organic solvents, a characteristic that is fundamental to its application in various chemical processes. For precise quantitative needs, especially in critical applications like drug development, it is recommended to perform experimental solubility determinations at the specific conditions of interest. The provided protocol offers a robust framework for such measurements.

References

Thermodynamic Properties of 1-Methyl-4-propylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-Methyl-4-propylbenzene, also known as p-propyltoluene. The information is compiled from critically evaluated data and is intended to serve as a reliable resource for professionals in research, development, and drug discovery. This document summarizes key quantitative data in structured tables, outlines general experimental protocols for the determination of these properties, and provides a visual representation of a typical experimental workflow.

Core Thermodynamic and Physical Properties

This compound (C₁₀H₁₄, CAS RN: 1074-55-1) is an aromatic hydrocarbon with a molecular weight of 134.22 g/mol .[1] The following tables summarize its key thermodynamic and physical properties.

Table 1: Fundamental Physical and Thermodynamic Constants

| Property | Value | Units | Reference(s) |

| Molecular Weight | 134.22 | g/mol | [1] |

| Melting Point | -63.6 | °C | [2] |

| Normal Boiling Point | 183.4 - 184 | °C | [2][3] |

| Flash Point | 56.3 ± 7.1 | °C | [2] |

| Density (at 16.4 °C) | 0.8642 | g/cm³ | [2] |

| Refractive Index | 1.4900 to 1.4930 | [2] | |

| Critical Temperature | 386 | °C | [3] |

| Critical Pressure | 27.8 | atm | [3] |

Table 2: Enthalpy and Entropy Data

| Property | Value | Units | Reference(s) |

| Standard Enthalpy of Formation (liquid) | -75.1 ± 1.0 | kJ/mol | [4] |

| Standard Enthalpy of Combustion (liquid) | -5860.86 ± 0.88 | kJ/mol | [4] |

| Enthalpy of Vaporization | Available as a function of temperature | kJ/mol | [5] |

| Ideal Gas Entropy | Available as a function of temperature and pressure | J/(mol·K) | [5] |

| Liquid Entropy (in equilibrium with gas) | Available as a function of temperature | J/(mol·K) | [5] |

Table 3: Heat Capacity Data

| Property | Condition | Temperature Range | Units | Reference(s) |

| Heat Capacity at Saturation Pressure (liquid) | In equilibrium with gas | 209.47 K to 644.252 K | J/(mol·K) | [5] |

| Ideal Gas Heat Capacity at Constant Pressure | 200 K to 1000 K | J/(mol·K) | [5] |

Table 4: Vapor Pressure Data

| Vapor Pressure | Temperature | Units | Reference(s) |

| 1.10 | 25 | mmHg | [2] |

Experimental Protocols

The thermodynamic data presented in this guide are based on established experimental methodologies. While specific protocols for this compound are not detailed in the available literature, the following are general and widely accepted methods for determining the key thermodynamic properties of organic compounds.

Determination of Enthalpy of Combustion and Formation

The standard enthalpy of formation of organic compounds like this compound is typically determined indirectly from its enthalpy of combustion.

-

Combustion Calorimetry :

-

A precisely weighed sample of the purified liquid is placed in a sample holder within a bomb calorimeter.

-

The bomb is sealed, pressurized with a high-purity oxygen atmosphere, and submerged in a known mass of water in a well-insulated calorimeter.

-

The sample is ignited, and the complete combustion reaction is monitored by measuring the temperature change of the surrounding water.

-

The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for the heats of formation of nitric acid and sulfuric acid from any nitrogen or sulfur impurities.

-

The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

-

Measurement of Heat Capacity

The heat capacity of liquids can be determined using various calorimetric techniques.

-

Differential Scanning Calorimetry (DSC) :

-

A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated at a controlled, linear rate.

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

This differential heat flow is directly proportional to the heat capacity of the sample. The instrument is calibrated using a standard material with a well-known heat capacity, such as sapphire.

-

-

Adiabatic Calorimetry :

-

A known mass of the substance is placed in a calorimeter that is carefully insulated to minimize heat exchange with the surroundings.

-

A measured amount of electrical energy is supplied to a heater within the calorimeter, causing a small increase in the temperature of the sample.

-

The heat capacity is calculated from the amount of electrical energy supplied and the resulting temperature change.

-

Vapor Pressure Determination

Several methods are employed to measure the vapor pressure of organic liquids over a range of temperatures.

-

Static Method :

-

A sample of the degassed liquid is introduced into an evacuated, thermostatted vessel connected to a pressure-measuring device (e.g., a manometer).

-

The system is allowed to reach thermal and phase equilibrium at a set temperature.

-

The pressure of the vapor in equilibrium with the liquid is directly measured. This process is repeated at various temperatures to obtain the vapor pressure curve.

-

-

Effusion Method (Knudsen Effusion) :

-

This method is suitable for measuring low vapor pressures.

-

The sample is placed in a thermostatted cell with a small orifice of known area.

-

The rate of mass loss of the sample due to effusion of the vapor into a vacuum is measured.

-

The vapor pressure is then calculated from the rate of effusion using the Hertz-Knudsen equation.

-

Experimental and Data Analysis Workflow

The following diagram illustrates a generalized workflow for the experimental determination and analysis of the thermodynamic properties of a compound like this compound.

Caption: Generalized workflow for thermodynamic property determination.

References

- 1. Benzene, propyl- (CAS 103-65-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. edepot.wur.nl [edepot.wur.nl]

- 3. srd.nist.gov [srd.nist.gov]

- 4. Benzene, 1-methyl-4-propyl- [webbook.nist.gov]

- 5. This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

The Elusive Presence of 1-Methyl-4-propylbenzene in Nature: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of the natural occurrence of 1-Methyl-4-propylbenzene, an aromatic hydrocarbon. Despite its structural similarity to the abundant natural monoterpene p-cymene, a comprehensive review of scientific literature reveals a significant lack of evidence for the widespread natural occurrence of this compound in plants, essential oils, or other natural sources. This document summarizes the available physicochemical data for this compound, outlines the standard experimental protocols used for the analysis of related compounds in natural products, and provides context by discussing the biosynthesis of its well-characterized isomer, p-cymene.

Introduction

This compound, also known as p-propyltoluene, is an organic compound with the chemical formula C₁₀H₁₄.[1][2][3] It is structurally characterized by a benzene ring substituted with a methyl group and a propyl group at the para position.[4] While many alkylbenzenes are known constituents of essential oils and plant volatiles, the natural provenance of this compound remains largely unconfirmed. This guide serves to consolidate the existing, albeit limited, information and to provide a framework for its potential identification in natural matrices.

Physicochemical Properties of this compound

For the purpose of identification and characterization, the key physicochemical properties of this compound are summarized in the table below. This data is crucial for developing analytical methods for its detection.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄ | [1][2][3] |

| Molecular Weight | 134.22 g/mol | [2][5][6] |

| CAS Number | 1074-55-1 | [1][2][7] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 183.4 °C | [2] |

| Melting Point | -63.6 °C | [2] |

| Density | 0.8642 g/cm³ at 16.4 °C | [2] |

| Flash Point | 56.3 ± 7.1 °C | [2] |

| Solubility | Insoluble in water; soluble in organic solvents | [4] |

| Synonyms | p-Propyltoluene, 4-Propyltoluene, 1-Propyl-4-methylbenzene | [1][4][6] |

Natural Occurrence: An Evidence Gap

Extensive searches of scientific literature, including databases of essential oil compositions and plant secondary metabolites, do not yield significant evidence for the natural occurrence of this compound. While analytical studies of numerous plant essential oils have been published, this compound is not typically identified as a constituent.[8][9]

This is in stark contrast to its isomer, p-cymene (1-methyl-4-isopropylbenzene) , which is a major component of the essential oils of many aromatic plants, including those from the genera Thymus and Origanum. The lack of detection of this compound suggests that either it is not produced naturally in significant quantities, or its biosynthetic pathway is not common in the plant kingdom.

Experimental Protocols for Identification

Should there be a need to screen for the presence of this compound in a natural extract, the primary analytical technique would be Gas Chromatography-Mass Spectrometry (GC-MS). This method is the gold standard for the analysis of volatile and semi-volatile compounds in complex mixtures like essential oils.

General Protocol for GC-MS Analysis of Essential Oils

This protocol provides a general framework for the identification of volatile compounds in an essential oil sample.

-

Sample Preparation:

-

Dilute the essential oil sample in a suitable volatile solvent (e.g., methanol, hexane, or acetone) to a concentration of approximately 1% (v/v).

-

For quantitative analysis, a known concentration of an internal standard can be added.

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 1:25 to 1:100) to avoid column overloading.

-

Carrier Gas: Helium at a constant flow rate.

-

Column: A nonpolar or semi-polar capillary column, such as a 5% diphenyl/95% dimethyl polysiloxane column (e.g., HP-5MS), is commonly used for essential oil analysis.[10]

-

Oven Temperature Program: A temperature gradient is employed to separate compounds with a wide range of boiling points. A typical program might start at 60°C, hold for a few minutes, and then ramp up to 240°C at a rate of 3°C/minute.[10]

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Scan Range: A mass-to-charge (m/z) range of 40-400 amu is typically sufficient for monoterpenes and related compounds.

-

-

Compound Identification:

-

The primary method of identification is by comparing the acquired mass spectrum of an unknown peak with reference spectra in a database, such as the National Institute of Standards and Technology (NIST) library.

-

Confirmation of identification is achieved by comparing the retention index (RI) of the unknown compound with published values. The RI is calculated based on the retention times of a series of n-alkanes run under the same chromatographic conditions.

-

Below is a conceptual workflow for the GC-MS analysis of essential oils.

Biosynthesis: Insights from the Isomer p-Cymene

Given the absence of data on the biosynthesis of this compound, we can look to its isomer, p-cymene, for a potential, though speculative, biosynthetic logic. The biosynthesis of p-cymene is well-studied, particularly in plants of the Lamiaceae family.

The established pathway for p-cymene biosynthesis involves the following key steps:

-

Geranyl diphosphate (GDP) , a central precursor in terpenoid biosynthesis, is cyclized to γ-terpinene by the enzyme γ-terpinene synthase.

-

γ-terpinene is then aromatized to form p-cymene. This can occur through the action of a dehydrogenase enzyme or potentially through spontaneous oxidation.

The diagram below illustrates the biosynthetic pathway leading to p-cymene.

For this compound to be formed via a similar pathway, a different precursor to the initial cyclization would be required, one that would yield a propyl side chain instead of an isopropyl group. The existence of such a precursor and the corresponding enzymes in nature has not been documented.

Conclusion

References

- 1. Benzene, 1-methyl-4-propyl- [webbook.nist.gov]

- 2. echemi.com [echemi.com]

- 3. Benzene, 1-methyl-4-propyl- [webbook.nist.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Benzene, 1-methyl-4-propyl- (CAS 1074-55-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. p-Propyltoluene | C10H14 | CID 14095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ez.restek.com [ez.restek.com]

- 8. nepjol.info [nepjol.info]

- 9. researchgate.net [researchgate.net]

- 10. scitepress.org [scitepress.org]

Isomers of methyl-propylbenzene and their properties

An In-depth Technical Guide to the Isomers of Methyl-propylbenzene and Their Properties

Introduction

Methyl-propylbenzene (C₁₀H₁₄) encompasses several structural isomers, each with unique physical, chemical, and spectroscopic properties. These aromatic hydrocarbons are of significant interest to researchers and professionals in drug development and chemical synthesis due to their potential as intermediates and building blocks. This guide provides a comprehensive overview of the primary positional isomers of methyl-n-propylbenzene: 1-methyl-2-propylbenzene (ortho-), 1-methyl-3-propylbenzene (meta-), and 1-methyl-4-propylbenzene (para-), as well as other structural isomers.

The arrangement of the methyl and propyl groups on the benzene ring significantly influences the molecule's properties, including its boiling point, melting point, and reactivity. Understanding these differences is crucial for applications ranging from solvent formulation to the synthesis of complex organic molecules.

Positional Isomers of Methyl-n-propylbenzene

The three primary positional isomers of methyl-n-propylbenzene differ in the relative positions of the methyl and propyl substituents on the benzene ring.

Caption: Chemical structures of the ortho, meta, and para isomers of methyl-n-propylbenzene.

Physical and Chemical Properties

The physical properties of the methyl-n-propylbenzene isomers are summarized in the table below. These properties are critical for their separation, purification, and use in various applications.

| Property | 1-Methyl-2-propylbenzene | 1-Methyl-3-propylbenzene | This compound |

| Synonyms | 2-Propyltoluene, o-Propyltoluene | 3-Propyltoluene, m-Propyltoluene | 4-Propyltoluene, p-Propyltoluene |

| CAS Number | 1074-17-5[1][2] | 1074-43-7[3] | 1074-55-1[4][5] |

| Molecular Formula | C₁₀H₁₄[1][2] | C₁₀H₁₄[3][6] | C₁₀H₁₄[4][5] |

| Molecular Weight | 134.22 g/mol [1][2] | 134.22 g/mol [3] | 134.22 g/mol [4] |

| Melting Point | -60.3 °C[1][2] | -83 °C[7] | -63.6 °C[5] |

| Boiling Point | 176-177 °C[2] | 175-176 °C[2] | 183.4 °C[5] |

| Density | 0.877 g/mL[8] | 0.865 g/mL[7] | 0.862 g/mL[9] |

| Refractive Index | 1.499[8] | 1.494[7] | 1.494[9] |

| Vapor Pressure | 0.99 mmHg[1] | 2.66 mmHg[10] | Not Available |

| LogP | 4.50[1] | 3.6[3] | 4.20[5] |

Other Structural Isomers

Besides the positional isomers of methyl-n-propylbenzene, other structural isomers with the same molecular formula (C₁₀H₁₄) exist, primarily differing in the structure of the propyl group or the attachment point to the benzene ring. These include cymene isomers (isopropyl group) and butylbenzene isomers.

-

(2-Methylpropyl)benzene (Isobutylbenzene): In this isomer, an isobutyl group is attached to the benzene ring.[11]

-

(1-Methylpropyl)benzene (sec-Butylbenzene): This isomer features a sec-butyl group attached to the benzene ring.[12][13][14][15]

The cymene isomers, which are also widely studied, are 1-methyl-2-isopropylbenzene (o-cymene), 1-methyl-3-isopropylbenzene (m-cymene), and 1-methyl-4-isopropylbenzene (p-cymene).

Experimental Protocols: Synthesis of Methyl-propylbenzene Isomers

The synthesis of methyl-propylbenzene isomers can be achieved through several established organic chemistry reactions. The choice of method often depends on the desired isomer and the available starting materials.

Friedel-Crafts Alkylation

A common method for synthesizing alkylbenzenes is the Friedel-Crafts alkylation. This reaction involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst.

General Protocol:

-

A mixture of toluene and a suitable Lewis acid catalyst (e.g., AlCl₃) is prepared in an appropriate solvent under anhydrous conditions.

-

An n-propyl halide (e.g., 1-chloropropane or 1-bromopropane) is added dropwise to the reaction mixture.

-

The reaction is typically stirred at a controlled temperature to promote the reaction and minimize side products.

-

Upon completion, the reaction is quenched, and the product is isolated and purified, often through distillation.

It is important to note that Friedel-Crafts alkylation is prone to carbocation rearrangements, which can lead to the formation of isopropylbenzene (cumene) as a significant byproduct. The reaction also tends to produce a mixture of ortho, meta, and para isomers.

Friedel-Crafts Acylation followed by Reduction

To avoid the issues of carbocation rearrangement and polyalkylation associated with Friedel-Crafts alkylation, a two-step process involving Friedel-Crafts acylation followed by reduction is often preferred for the synthesis of n-propylbenzenes.

Step 1: Friedel-Crafts Acylation

-

Toluene is reacted with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

-

This reaction forms a mixture of methyl-propiophenones (ortho, meta, and para isomers).

-

The ketone products are more stable and less prone to rearrangement compared to the carbocation intermediates in alkylation.

Step 2: Clemmensen or Wolff-Kishner Reduction

-